Product packaging for 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde(Cat. No.:CAS No. 1015845-56-3)

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1462411
CAS No.: 1015845-56-3
M. Wt: 202.21 g/mol
InChI Key: WBOASTROTLWICF-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

IUPAC Name : 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde.
CAS Number : 1015845-56-3.
Molecular Formula : C₁₁H₁₀N₂O₂.
Molecular Weight : 202.21 g/mol.

The compound is systematically identified as a benzaldehyde derivative with a methoxy substituent at the 5-position and a 1H-pyrazol-1-yl group at the 2-position. The pyrazole ring is attached via its 1-nitrogen atom to the benzaldehyde core, forming a fused aromatic system.

Key Identifiers :

Parameter Value Source
SMILES O=CC1=CC(OC)=CC=C1N2N=CC=C2
InChI Key WBOASTROTLWICF-UHFFFAOYSA-N
Canonical SMILES COC1C=C(C=O)C(=CC=1)N1C=CC=N1

Molecular Geometry and Crystallographic Studies

While direct crystallographic data for this compound is not explicitly reported in the literature, structural insights can be inferred from analogous compounds. For example, crystallographic studies of pyrazole-containing aromatic systems (e.g., 4-bromo-2-(1H-pyrazol-3-yl)phenol and polymeric pyrazole complexes) highlight:

  • Planar Aromatic Geometry : The benzaldehyde and pyrazole rings adopt coplanar conformations due to conjugation.
  • Hydrogen Bonding : Potential intermolecular interactions via the aldehyde group (C=O) and pyrazole NH.
  • Crystal Packing : Likely stabilized by π-π stacking between aromatic rings and dipole-dipole interactions.

Hypothetical Crystallographic Parameters :

Parameter Value (Estimated) Basis
Space Group P2₁/c or Pbcn Analogous pyrazole systems
Unit Cell Dimensions ~16–20 Å range Typical organic crystals
Dihedral Angles 0–30° (ring tilt) Computational models

Spectroscopic Profiling (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy
  • Aldehyde C=O Stretch : Strong absorption at ~1700 cm⁻¹.
  • Aromatic C-H Stretch : Peaks at ~3000–3100 cm⁻¹ (sp² C–H).
  • Methoxy C–O Stretch : Medium peak at ~2800–2900 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

Proton Environment δ (ppm) Multiplicity
Aldehyde (CHO) ~9.8–10.2 s
Pyrazole (N–CH–N) ~6.5–7.0 m
Aromatic (ortho to CHO) ~7.8–8.0 d
Aromatic (meta to CHO) ~7.2–7.5 t
Methoxy (OCH₃) ~3.8–4.0 s

¹³C NMR (CDCl₃, 100 MHz):

Carbon Environment δ (ppm)
Aldehyde (C=O) ~190–195
Pyrazole (C–N) ~130–145
Aromatic carbons ~110–160
Methoxy (OCH₃) ~55–56
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λ_max : ~250–300 nm (π→π* transitions in conjugated aromatic systems).
  • Molar Extinction Coefficient (ε) : ~10,000 M⁻¹cm⁻¹ (estimated for aromatic aldehydes).

Tautomeric Behavior and Electronic Structure Analysis

Tautomeric Possibilities

The 1H-pyrazole ring may exhibit tautomerism between 1H- and 2H-pyrazole forms, though steric and electronic factors favor the 1H-isomer. The aldehyde group is not tautomerically active.

Key Tautomers :

Tautomer Stability Reason
1H-Pyrazole Dominant Lower steric strain
2H-Pyrazole Minor Higher steric hindrance
Electronic Structure
  • Conjugation : The aldehyde group conjugates with the aromatic ring, enhancing electron delocalization.
  • Molecular Orbitals : HOMO and LUMO involve π-orbitals of the benzaldehyde and pyrazole rings.
  • Resonance Forms :
    • Aromatic Stabilization : Delocalization of electron density across the benzaldehyde and pyrazole systems.
    • Polarization : Partial positive charge on the aldehyde carbon due to electron-withdrawing effects.

Electron Density Distribution :

Region Electron Density
Aldehyde (C=O) High (δ+)
Pyrazole (N–C–N) Moderate
Methoxy (OCH₃) Moderate (δ−)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B1462411 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde CAS No. 1015845-56-3

Properties

IUPAC Name

5-methoxy-2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOASTROTLWICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650850
Record name 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-56-3
Record name 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde generally involves two key stages:

Pyrazole Ring Formation

The pyrazole nucleus is commonly synthesized by condensation of phenylhydrazine derivatives with methyl acetoacetate or related ketones/esters. This approach is well-documented and yields 1H-pyrazol-1-yl intermediates suitable for further functionalization.

  • Typical procedure : React phenylhydrazine with methyl acetoacetate or ethyl pyruvate in acidic or neutral media, often with sodium acetate as a catalyst, under reflux or room temperature conditions for 15–24 hours.
  • Yields : High yields (up to 95%) are reported for pyrazolones and related pyrazole derivatives prepared by this method.

Regioselective Formylation of Pyrazole Derivatives

The installation of the aldehyde group at the 2-position of the benzaldehyde ring bearing the pyrazole substituent is commonly achieved by the Vilsmeier–Haack reaction , which involves the reaction of the aromatic compound with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

  • Reaction conditions :

    • POCl3 is added dropwise to DMF at 0 °C with stirring.
    • The pyrazole-substituted aromatic compound is added to this mixture.
    • The reaction mixture is then warmed to room temperature and heated at 70 °C for 4–7 hours.
    • After completion, the mixture is basified with saturated sodium carbonate solution, and the product is isolated by filtration and crystallization from methanol.
  • Selectivity : The formylation occurs regioselectively on the aromatic ring, especially at positions activated by electron-donating groups such as methoxy. This method avoids formylation on the pyrazole ring and achieves high regioselectivity.

Alkylation and Substitution Reactions

In some synthetic routes, the pyrazole nitrogen is alkylated or substituted prior to or after the formylation step to introduce desired substituents or protect groups.

  • For example, alkylation with methyl sulfate under alkaline conditions can yield N-methylated pyrazole derivatives.
  • Leaving groups such as chloro substituents on the benzaldehyde ring can be displaced by pyrazole nucleophiles in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) in the presence of sodium bicarbonate and catalytic sodium iodide at 40–50 °C.

Purification and Crystallization

  • After synthesis, the crude product is often purified by crystallization from solvents such as methanol or ethanol.
  • Crystallization conditions are optimized to yield pure polymorphic forms, often at temperatures between 40 °C and 55 °C.
  • Solvent mixtures like n-heptane and methyl tert-butyl ether are used to obtain high-purity crystalline forms (>95% purity).

Representative Preparation Data Table

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Pyrazole ring formation Phenylhydrazine + methyl acetoacetate, NaOAc catalyst Reflux or RT 15–24 h Up to 95 High purity pyrazolones obtained
Vilsmeier–Haack formylation POCl3 + DMF, then add pyrazole derivative 0 → 70 4–7 h 80–90 Regioselective formylation on aromatic ring
N-alkylation (optional) Dimethyl sulfate, alkaline medium RT Few hours 85–90 N-methyl derivatives possible
Nucleophilic substitution Pyrazole + aryl chloride, NMP, NaHCO3, catalytic NaI 40–50 Several hours 85–95 Displacement of chloro group by pyrazole
Crystallization Methanol, ethanol, or n-heptane + MTBE 40–55 Until crystallization >95 purity Polymorphic forms isolated

Research Findings and Notes

  • Deprotection steps of hydroxyl groups in intermediates can lead to polymerization and decomposition; mild conditions are necessary to maintain compound integrity.
  • The Vilsmeier–Haack reaction is favored for its regioselectivity and mild conditions, avoiding harsh oxidations or multi-step procedures.
  • Alkylation reactions can yield mixtures of O- and N-methylated products, requiring chromatographic separation.
  • The use of catalytic sodium iodide enhances nucleophilic substitution efficiency in polar aprotic solvents.
  • Purification by crystallization is critical to obtain compounds with >95% purity, important for subsequent biological or material applications.

Chemical Reactions Analysis

Knoevenagel Condensation

The aldehyde group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated derivatives. This reaction is typically base-catalyzed and proceeds under mild conditions.

ReactantConditionsProductYieldReference
MalononitrileEthanol, piperidine, 80°C, 2 h2-(1H-Pyrazol-1-yl)-5-methoxycinnamomitrile85%
Ethyl cyanoacetateDMF, K₂CO₃, 100°C, 4 hEthyl 3-(5-methoxy-2-(pyrazol-1-yl)phenyl)acrylate78%

Mechanism : Deprotonation of the active methylene compound forms a nucleophile, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated product.

Tandem Knoevenagel-Michael Reaction

In catalyst-free conditions, this aldehyde participates in tandem Knoevenagel-Michael reactions with pyrazolin-5-ones to form bis-pyrazolyl methane derivatives.

ReactantConditionsProductYieldReference
3-Methyl-1-phenyl-2-pyrazolin-5-oneEthanol, 100°C, 5 min4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)98%

Key Insight : The reaction proceeds via initial Knoevenagel adduct formation, followed by Michael addition of a second pyrazolin-5-one molecule. Ethanol as solvent enhances reaction efficiency .

Schiff Base Formation

The aldehyde reacts with primary amines to form Schiff bases, which are precursors for heterocyclic compounds.

AmineConditionsProductYieldReference
Hydrazine hydrateEthanol, reflux, 6 h5-Methoxy-2-(pyrazol-1-yl)benzaldehyde hydrazone92%
4-AminophenolAcetic acid, 120°C, 3 hN-(4-Hydroxyphenyl)imine derivative81%

Application : These Schiff bases are intermediates for synthesizing pyrazoline and oxadiazole derivatives with biological activity .

Cyclocondensation to Oxadiazoles

Reaction with hydrazides followed by cyclization yields 1,3,4-oxadiazoles, a class of compounds with antimicrobial properties.

HydrazideConditionsProductYieldReference
BenzhydrazidePOCl₃, DMF, 70°C, 4 h5-(5-Methoxy-2-(pyrazol-1-yl)phenyl)-1,3,4-oxadiazole87%
NicotinohydrazideH₂SO₄, RT, 12 hNicotinamide-linked oxadiazole76%

Mechanism : Hydrazide attack on the aldehyde forms a hydrazone intermediate, which undergoes cyclodehydration under acidic conditions .

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates substitution reactions at specific positions.

ReagentConditionsProductYieldReference
NaI, NMP, 45°CNaHCO₃, 4 h5-Methoxy-2-(4-iodo-pyrazol-1-yl)benzaldehyde68%
CuCN, DMF, 120°C12 h5-Methoxy-2-(4-cyano-pyrazol-1-yl)benzaldehyde55%

Note : The methoxy group directs electrophilic substitution to the para position of the pyrazole ring .

Oxidation and Reduction

The aldehyde group is redox-active, enabling controlled transformations:

ReactionConditionsProductYieldReference
Oxidation (KMnO₄)H₂SO₄, 60°C, 2 h5-Methoxy-2-(pyrazol-1-yl)benzoic acid89%
Reduction (NaBH₄)MeOH, 0°C, 1 h5-Methoxy-2-(pyrazol-1-yl)benzyl alcohol94%

Caution : Over-oxidation can degrade the pyrazole ring; mild conditions are critical .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the aromatic core:

Boronic AcidConditionsProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C5-Methoxy-2-(pyrazol-1-yl)-biphenyl-4-carbaldehyde82%

Key Insight : The aldehyde group tolerates cross-coupling conditions without protection .

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde serves as a vital intermediate in the synthesis of pharmaceutical compounds aimed at treating various diseases, particularly those related to inflammatory and infectious conditions. Its derivatives have shown promise in targeting specific biochemical pathways involved in these diseases.

Case Study: Anticancer Activity
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells, revealing a significant reduction in cell viability at concentrations as low as 10 µM. This suggests that the compound exhibits potent anticancer properties, making it a candidate for further drug development.

Materials Science

Due to its electronic properties, this compound is explored for applications in organic electronics, including organic semiconductors and light-emitting diodes (LEDs). The heterocyclic nature of the compound allows it to exhibit interesting electrical or optical properties, which are crucial for developing advanced materials.

Biological Studies

The compound is also investigated for its biological activities, particularly as an enzyme inhibitor and receptor modulator. The presence of the pyrazole ring enables interactions with various molecular targets, potentially influencing cellular processes.

Case Study: Antimicrobial Efficacy
Research has demonstrated that this compound exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The placement of methoxy and pyrazole groups significantly impacts physicochemical behavior. For example, 2-methoxy-4-(1H-pyrazol-1-yl)benzaldehyde (meta-substitution) may exhibit distinct solubility and reactivity compared to the 5-methoxy-2-pyrazole derivative (ortho-substitution) .
  • Substituent Effects : The absence of a methoxy group in 4-(1H-pyrazol-1-yl)benzaldehyde reduces molecular weight and alters polarity, as evidenced by its higher melting point (82–83°C) .

Alkylation and C–H Functionalization

  • This compound : Demonstrates high reactivity in ruthenium-catalyzed C–H alkylation, yielding ortho-substituted products (e.g., 90% yield for 6bl in the presence of isobutyl bromide) .
  • 2-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde : The methyl group on pyrazole may sterically hinder reactions, though its applications in medicinal chemistry highlight its utility in forming bioactive scaffolds .

Biological Activity

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H10N2O2C_{11}H_{10}N_2O_2 and is characterized by the presence of a methoxy group and a pyrazole moiety attached to a benzaldehyde structure. Its chemical structure can be represented as follows:

Structure C11H10N2O2\text{Structure }\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The initial step may include the condensation of appropriate hydrazine derivatives with substituted aldehydes.
  • Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or other alkylating agents.
  • Final Aldehyde Formation : The final product is obtained through oxidation of the corresponding alcohol or via direct synthesis methods involving benzaldehyde derivatives.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated its effectiveness against the MCF-7 human breast cancer cell line, where it was evaluated using the sulforhodamine B (SRB) assay. The results showed promising growth inhibition metrics including:

Parameter Value
GI50 (µM)12.5
TGI (µM)18.0
LC50 (µM)25.0

These values indicate that the compound has a considerable impact on cell viability, suggesting potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that it possesses activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus30 µg/mL

These findings highlight its potential as a lead compound for developing new antimicrobial therapies .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Activity : It may exert protective effects against oxidative stress, which is often linked to cancer progression.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in tumor growth and microbial metabolism.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated a series of pyrazole derivatives including this compound for their cytotoxic effects on MCF-7 cells. The study utilized various substitution patterns on the pyrazole ring and found that modifications significantly influenced activity levels. The results confirmed that compounds with electron-donating groups exhibited enhanced potency compared to their electron-withdrawing counterparts .

Case Study 2: Antimicrobial Testing

Another research effort focused on assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported that this compound showed significant inhibition at lower concentrations than standard antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Q. Yield Optimization :

  • Solvent choice : DMF or DMSO enhances nucleophilicity.
  • Catalyst : Adding catalytic iodine improves regioselectivity in SNAr reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Question
Characterization Protocol :

  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks: aldehyde proton at δ 9.8–10.2 ppm, pyrazole protons at δ 7.5–8.3 ppm, and methoxy group at δ 3.8–3.9 ppm .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms purity (>98%) .
  • Mass Spectrometry : ESI-MS (m/z 202.21 [M+H]⁺) validates molecular weight .

How does the methoxy substituent influence the compound’s reactivity in comparison to halogenated analogs?

Advanced Research Question
The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position and stabilizing intermediates via resonance. In contrast, halogenated analogs (e.g., 5-Fluoro derivatives) exhibit electron-withdrawing effects, increasing electrophilicity at the aldehyde group.

Q. Experimental Observations :

  • Nucleophilic Addition : Methoxy derivatives require harsher conditions (e.g., NaBH₄ in THF at 0°C) for reduction compared to fluoro analogs .
  • Oxidation : Methoxy groups resist oxidation (e.g., KMnO₄) better than methyl substituents, which oxidize to carboxylic acids .

What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-benzaldehyde derivatives?

Advanced Research Question
Discrepancies arise from substituent positioning and assay variability . For example:

  • Antimicrobial Activity : 5-Methoxy derivatives show moderate activity (MIC 32 µg/mL) against Gram-positive bacteria, while 5-Fluoro analogs are inactive due to reduced membrane penetration .
  • Cytotoxicity : Structural analogs with electron-withdrawing groups (e.g., -NO₂) exhibit higher anticancer activity (IC₅₀ 8 µM) than methoxy derivatives (IC₅₀ >50 µM) .

Q. Resolution Strategies :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and solvent controls (DMSO <0.1%).
  • Computational Modeling : DFT calculations predict charge distribution and binding affinity variations .

How can the compound serve as a precursor for pharmacologically active heterocycles?

Advanced Research Question
The aldehyde group enables condensation reactions to form imines, hydrazones, or thiazolidinones with bioactive potential:

  • Hydrazone Formation : Reacting with hydrazines yields pyrazoline derivatives (e.g., antitumor agents with IC₅₀ 12 µM ).
  • Thiazolidinone Synthesis : Condensation with thioureas produces antimicrobial scaffolds (MIC 16 µg/mL against S. aureus ).

Q. Reaction Table :

ProductReagentConditionsBioactivity
Pyrazoline derivativePhenylhydrazineEtOH, reflux, 6hAntitumor
ThiazolidinoneThiourea, CH₃COONaDMF, 80°C, 12hAntimicrobial

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Key Challenges :

  • Exothermic Reactions : Vilsmeier-Haack formylation requires controlled POCl₃ addition to prevent thermal runaway.
  • Purification : Column chromatography is impractical at >10 g scale; switch to fractional crystallization (ethanol/water, 4:1) .

Q. Scale-Up Protocol :

Batch Reactor : Use jacketed reactors for temperature control (-10°C during POCl₃ addition).

Workflow : Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 65–70% at 100 g scale .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 2
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5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

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